

A Comparative Guide to Benzoyl Phosphate and DCC as Coupling Reagents

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Compound of Interest

Compound Name: *Benzoyl phosphate*

Cat. No.: *B1196180*

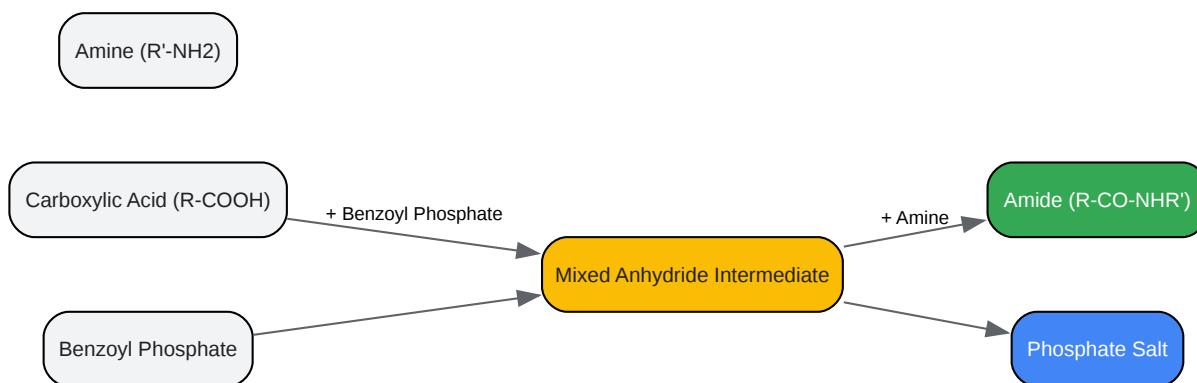
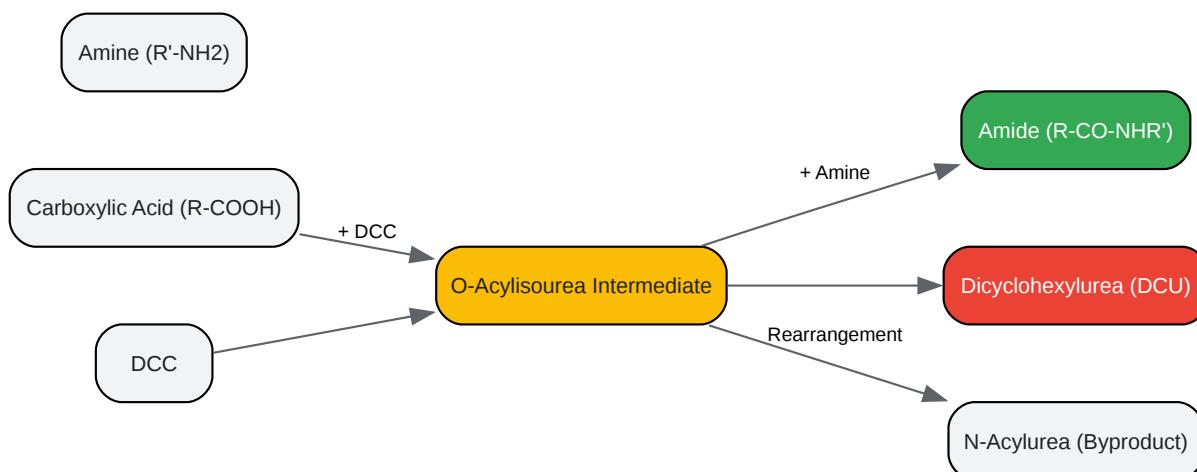
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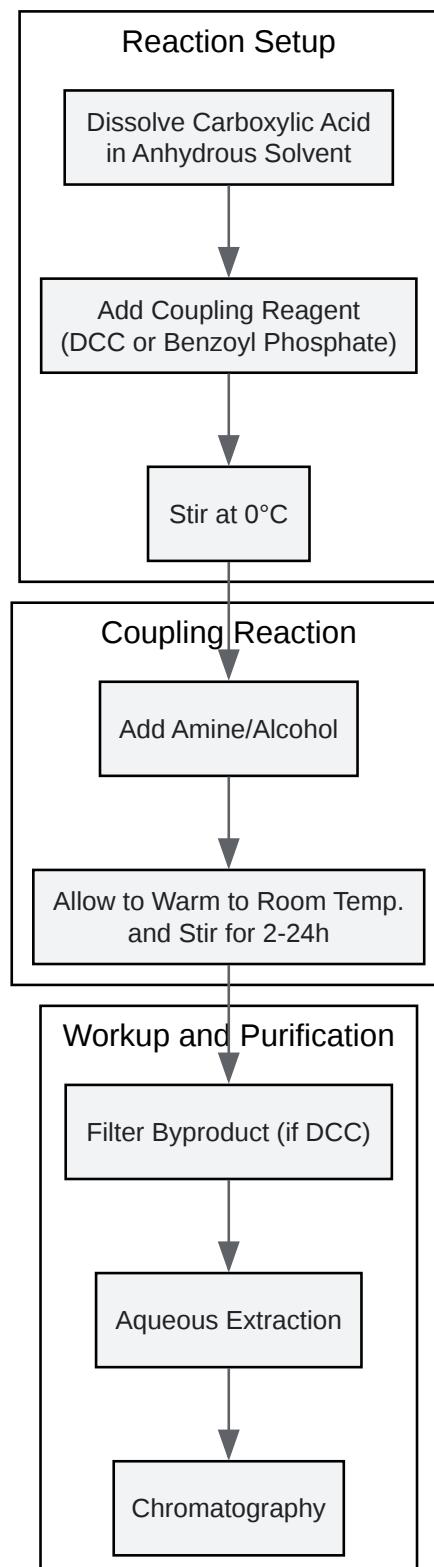
In the realm of synthetic chemistry, particularly in the formation of amide and ester bonds crucial for peptide synthesis and drug development, the choice of coupling reagent is paramount. An ideal reagent should facilitate high yields, minimize side reactions such as racemization, and involve byproducts that are easily removed. This guide provides an objective, data-driven comparison between the less common **benzoyl phosphate** and the widely established dicyclohexylcarbodiimide (DCC).

Mechanism of Action

The fundamental role of a coupling reagent is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine or alcohol. Both **benzoyl phosphate** and DCC achieve this, but through distinct chemical pathways.

Dicyclohexylcarbodiimide (DCC): DCC is a carbodiimide-based reagent that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then react with a nucleophile (an amine or alcohol) to form the desired amide or ester. However, this intermediate is also prone to racemization, especially in peptide synthesis, and can rearrange to a stable N-acylurea, which is a common byproduct.



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